molecular formula C16H18N2O2S B2494492 3-(1-Tosylpyrrolidin-2-yl)pyridine CAS No. 150553-16-5

3-(1-Tosylpyrrolidin-2-yl)pyridine

Cat. No. B2494492
CAS RN: 150553-16-5
M. Wt: 302.39
InChI Key: JZWZRZYTVFZHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-Tosylpyrrolidin-2-yl)pyridine” is a chemical compound that is part of the pyrrolidine family . Pyrrolidines are nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This particular compound is characterized by a pyrrolidine ring bearing a pyridin-3-yl substituent at position 2 .


Molecular Structure Analysis

The molecular structure of “3-(1-Tosylpyrrolidin-2-yl)pyridine” is characterized by a pyrrolidine ring bearing a pyridin-3-yl substituent at position 2 . The molecular weight of a similar compound, “3-(1-methyl-2-pyrrolidinyl)pyridine”, is 162.2316 .

Future Directions

Pyrrolidine derivatives like “3-(1-Tosylpyrrolidin-2-yl)pyridine” continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-13-6-8-15(9-7-13)21(19,20)18-11-3-5-16(18)14-4-2-10-17-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWZRZYTVFZHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1-Tosylpyrrolidin-2-yl)pyridine

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 112° C., and MS: m/e=302 (M+) was prepared in accordance with the general method of example 1e from 3-(pyrolidin-2-yl)-pyridine and toluene-4-sulfonyl chloride.
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